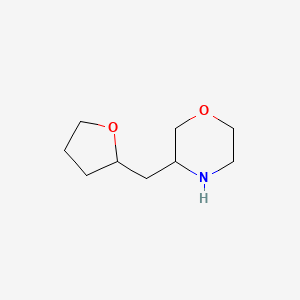
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves a multi-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of aliphatic amines to afford the corresponding carboxamides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds comprise a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of aliphatic amines .Aplicaciones Científicas De Investigación
Parallel Synthesis in Drug Discovery
A study by Črček et al. (2012) discusses the parallel synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, highlighting a method for the rapid development of a library of compounds for potential therapeutic applications. This research demonstrates the utility of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide derivatives in drug discovery, providing a foundation for further exploration of their pharmacological properties (Črček et al., 2012).
Antiepileptic Activity
Asadollahi et al. (2019) synthesized derivatives of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides and evaluated their antiepileptic activity. The study identified compounds with significant antiepileptic properties, suggesting potential therapeutic applications of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide derivatives for the treatment of epilepsy (Asadollahi et al., 2019).
HIV-1 Inhibition
Tamazyan et al. (2007) explored the potential anti-HIV properties of 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a closely related compound, demonstrating its role as a non-nucleoside reverse transcriptase inhibitor. This highlights the possibility that derivatives of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide could be explored for anti-HIV applications (Tamazyan et al., 2007).
Molecular Docking for GABA Receptors
Further research into the interaction of synthesized compounds with gamma-aminobutyric acid (GABA)A receptors through molecular docking studies, as described by Asadollahi et al. (2019), provides insights into the mechanism of action of these compounds. This suggests a methodological approach for understanding how derivatives of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide might interact with biological targets (Asadollahi et al., 2019).
Anticancer Agents
Soni et al. (2015) focused on the synthesis and evaluation of novel quinuclidinone derivatives, including substituted (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoates, as potential anti-cancer agents. This study provides a pathway for the development of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide derivatives as anticancer therapeutics, indicating the broad applicability of these compounds in medicinal chemistry (Soni et al., 2015).
Propiedades
IUPAC Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(12-11-16-7-3-1-4-8-16)21-14-17-13-20(24)22(15-17)18-9-5-2-6-10-18/h1-10,17H,11-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUVRVBGVGUOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(4-acetylphenyl)piperazin-1-yl)ethanone](/img/structure/B2697910.png)

![4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide](/img/structure/B2697912.png)
![[2-[2,5-Dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2697914.png)
![2-(3-(Diethylamino)propyl)-1-(4-isopropoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697915.png)
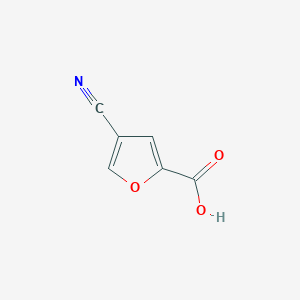
![(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/no-structure.png)

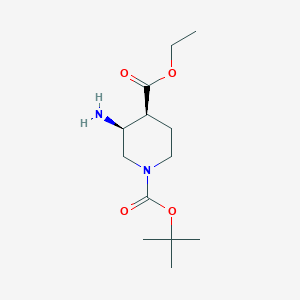
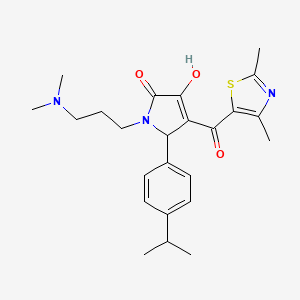

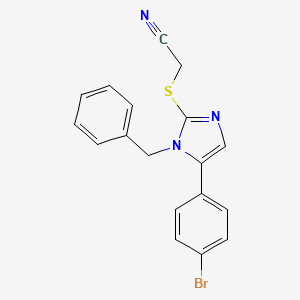
![3-[(2-Chlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2697929.png)
